Palatinose monohydrate

Descripción general

Descripción

Palatinose monohydrate, also known as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. It is naturally present in honey and sugarcane extracts and is also produced industrially from table sugar (sucrose). This compound is known for its slow digestion rate, leading to a lower blood glucose and insulin response compared to sucrose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Palatinose monohydrate is synthesized through the enzymatic rearrangement (isomerization) of sucrose. The enzyme sucrose isomerase, derived from microorganisms such as Protaminobacter rubrum, catalyzes the conversion of sucrose to palatinose by rearranging the α-1,2-glycosidic bond between glucose and fructose to an α-1,6-glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves the use of sucrose as the starting material. The enzymatic process is carried out under controlled conditions to ensure high yield and purity. The resulting product is then purified and crystallized to obtain this compound .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is the most studied reaction for palatinose monohydrate, with applications in food science and plant physiology.

Enzymatic Hydrolysis

-

Isomaltase Activity : Hydrolyzed by α-glucosidase enzymes (isomaltase) in biological systems, yielding equimolar glucose and fructose .

-

Optimal Conditions :

-

Kinetic Parameters :

-

Inhibition :

Hydrogenation

Palatinose undergoes catalytic hydrogenation to produce sugar alcohols used in low-calorie sweeteners.

-

Product : Isomalt (Palatinit®), a mixture of glucopyranosyl-1,6-mannitol and glucopyranosyl-1,6-sorbitol .

-

Industrial Relevance : Used in sugar-free confectionery due to minimal glycemic impact .

Stability and Non-Reactivity

-

Thermal and Acid Resistance : Unlike sucrose, palatinose resists hydrolysis under acidic (pH 3.0) and high-temperature conditions .

-

Maillard Reaction : Does not participate due to stable α-1,6-glycosidic bond, preventing caramelization .

Fermentation

Palatinose serves as a substrate for microbial fermentation, though at slower rates compared to sucrose.

-

Bacterial Strains : Lactococcus lactis metabolizes palatinose to produce lactic acid and .

-

Efficiency : Hydrolysis by gut microbiota releases glucose/fructose, contributing to prolonged energy release .

Inhibitor Effects on Hydrolysis (20 mM Substrate)

| Inhibitor | Palatinose Hydrolysis (% Inhibition) | Isomaltose Hydrolysis (% Inhibition) |

|---|---|---|

| Voglibose | 89.5 | 97.2 |

| Miglitol | 94.2 | 99.5 |

Aplicaciones Científicas De Investigación

Introduction to Palatinose Monohydrate

This compound, also known as isomaltulose, is a naturally occurring disaccharide derived from sucrose. It comprises one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. This compound is recognized for its low glycemic index, making it a healthier alternative to conventional sugars. Its unique properties have led to various applications in scientific research, food technology, and clinical nutrition.

Scientific Research Applications

This compound has been extensively studied for its biochemical and physiological effects. Below are key areas of application:

Metabolism and Energy Balance

Palatinose is investigated for its impact on metabolism due to its slow digestion and absorption characteristics. Studies have shown that it can help regulate blood glucose levels without causing spikes, making it beneficial for managing diabetes and obesity .

Case Study: GLP-1 Release

A study conducted by Zhang et al. (2024) demonstrated that palatinose intake stimulates the release of GLP-1 (glucagon-like peptide-1), a gut hormone that plays a crucial role in appetite regulation and insulin secretion. This effect was observed even after consuming a meal, indicating palatinose's potential in weight management strategies .

Food and Beverage Industry

Palatinose is widely used as a low-glycemic sweetener in various food products, including:

- Sports Drinks : Its slow release of energy supports endurance during physical activity.

- Energy Bars : Provides sustained energy without rapid blood sugar spikes.

- Diabetic-Friendly Foods : Suitable for individuals with diabetes due to its non-cariogenic properties .

Application Table: Food Products Containing Palatinose

| Food Product Type | Application of Palatinose |

|---|---|

| Sports Beverages | Maintains isotonicity and energy release |

| Baked Goods | Enhances texture and sweetness without aftertaste |

| Dairy Products | Improves stability and sweetness profile |

| Confectionery | Non-cariogenic alternative to sucrose |

| Clinical Nutrition Feeds | Supports metabolic health in specific diets |

Clinical Nutrition

Palatinose has gained attention in clinical nutrition for its potential health benefits. It is recognized as GRAS (Generally Recognized As Safe) by the FDA and approved as a novel food by the European Commission . Its applications include:

- Weight Management : By promoting satiety through GLP-1 release.

- Blood Glucose Control : Reducing postprandial blood sugar levels in diabetic patients.

Research on Hydrolysis and Fermentation

Research has also focused on the hydrolysis of palatinose by enzymes such as isomaltase, which releases glucose and fructose slowly compared to other sugars. This property makes palatinose suitable for use in various fermentation processes, contributing to the production of organic acids and gases by specific bacterial strains .

Mecanismo De Acción

Palatinose monohydrate exerts its effects through its slow digestion and absorption in the small intestine. The α-1,6-glycosidic bond between glucose and fructose is hydrolyzed more slowly compared to the α-1,2-glycosidic bond in sucrose. This results in a gradual release of glucose and fructose, leading to a lower and more sustained blood glucose response . The slow digestion also promotes fat oxidation during physical activity, making it a preferred carbohydrate source for endurance athletes .

Comparación Con Compuestos Similares

Similar Compounds

Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.

Isomalt: A hydrogenated derivative of palatinose, used as a sugar replacer in sugar-free products.

Maltodextrin: A polysaccharide used as a food additive, known for its rapid digestion and high glycemic index.

Uniqueness of Palatinose Monohydrate

This compound is unique due to its slow digestion rate, resulting in a lower glycemic index and a more stable blood glucose response. This makes it an ideal carbohydrate source for individuals seeking to manage blood sugar levels and for athletes requiring sustained energy during prolonged physical activity .

Actividad Biológica

Palatinose monohydrate, also known as isomaltulose, is a naturally occurring disaccharide composed of glucose and fructose linked by an α(1→6) bond. This compound has garnered attention due to its unique metabolic properties and potential health benefits, particularly in the context of glycemic control and energy metabolism. This article explores the biological activity of this compound, including its digestion, absorption, physiological effects, and safety profile.

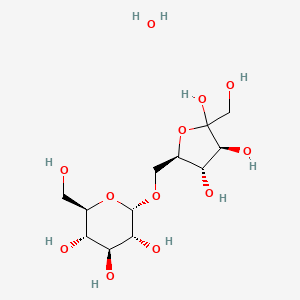

Chemical Structure and Properties

Palatinose (C₁₂H₂₂O₁₁) is structurally similar to sucrose but differs in its glycosidic linkage. This structural difference contributes to its slower digestion and absorption rates compared to sucrose. Palatinose is recognized for its low glycemic index (GI), making it an appealing alternative for individuals managing blood sugar levels.

Digestion and Absorption

The digestion of palatinose occurs primarily in the small intestine through the action of the sucrase-isomaltase enzyme complex. Research indicates that palatinose is hydrolyzed more slowly than sucrose, resulting in a gradual release of glucose into the bloodstream. Studies have shown that:

- The maximum rate of hydrolysis for palatinose is approximately 4.5 times lower than that for sucrose .

- In clinical trials, ingestion of 50 g of palatinose resulted in lower postprandial blood glucose and insulin responses compared to sucrose .

Table 1: Comparison of Glycemic Responses

| Parameter | Palatinose (50g) | Sucrose (50g) |

|---|---|---|

| Peak Blood Glucose (mg/dL) | 110.9 ± 5.0 | Higher |

| Time to Peak (min) | Gradual | Rapid |

| Insulin Response | Lower | Higher |

Physiological Effects

Palatinose has been studied for its potential benefits in various populations, including healthy individuals and those with diabetes or prediabetic conditions. Key findings from research include:

- Glycemic Control : Regular consumption of palatinose has been associated with improved glycemic control, evidenced by lower fasting blood glucose levels and reduced insulin resistance after a four-week intervention trial .

- Energy Metabolism : Due to its slow digestion, palatinose provides a sustained energy release, which can be beneficial for athletes and individuals requiring prolonged energy during physical activity .

- Satiety and Weight Management : The gradual increase in blood glucose may contribute to enhanced satiety and reduced overall caloric intake, supporting weight management efforts .

Safety Profile

Palatinose has been evaluated for safety through various toxicological studies:

- Toxicity Studies : In animal studies, high doses of palatinose (up to 8 g/kg body weight/day) did not result in adverse effects or toxicity .

- Embryotoxicity : No embryotoxic or teratogenic effects were observed in rat studies at dietary levels up to 7 g/kg body weight/day .

- Human Tolerance : Clinical trials have shown that palatinose is well tolerated in both healthy subjects and those with diabetes, with no significant gastrointestinal discomfort reported even at high doses .

Case Studies

A series of clinical trials have highlighted the metabolic effects of palatinose:

- Study on Healthy Volunteers : A study involving ten healthy subjects demonstrated that ingestion of palatinose resulted in a significantly lower insulin response compared to sucrose over a three-hour period post-consumption .

- Long-term Consumption Study : In a four-week study with hyperlipidaemic individuals consuming 50 g/day of palatinose, participants exhibited improved fasting blood glucose levels without adverse effects on lipid profiles .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUCJJNNDINKX-HGLHLWFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206746 | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58024-13-8 | |

| Record name | Isomaltulose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.